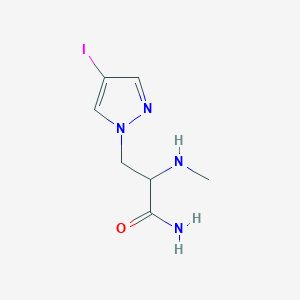

3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

CAS No.:

Cat. No.: VC18262422

Molecular Formula: C7H11IN4O

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11IN4O |

|---|---|

| Molecular Weight | 294.09 g/mol |

| IUPAC Name | 3-(4-iodopyrazol-1-yl)-2-(methylamino)propanamide |

| Standard InChI | InChI=1S/C7H11IN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13) |

| Standard InChI Key | WLOYLVVMXZOHRA-UHFFFAOYSA-N |

| Canonical SMILES | CNC(CN1C=C(C=N1)I)C(=O)N |

Introduction

3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and material science due to its unique molecular structure and potential biological activities. This compound features a pyrazole ring substituted with an iodine atom and an amide functional group, which are key components contributing to its bioactive properties.

Molecular Formula and Weight

CAS Number

Structural Features

The compound includes a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The iodine substitution on the pyrazole ring and the presence of a methylamino group attached to a propanamide backbone are significant structural features that contribute to its potential biological activities.

Synthesis and Chemical Reactivity

The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps, which may include the formation of the pyrazole ring, iodination, and the introduction of the methylamino and amide functionalities. The chemical reactivity of this compound can be explored through various pathways, including reactions that modify the iodine or amide groups, which could lead to derivatives with enhanced properties.

Biological Activities and Applications

Research indicates that 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Its unique structural features may confer specific interactions with biological targets, which could be beneficial in developing new therapeutic agents.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, including:

Research Findings and Future Directions

Interaction studies are crucial for understanding how 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide interacts with biological targets. These studies will provide insights into its mechanism of action and therapeutic potential. Further research may focus on modifying the compound to enhance its biological activities or improve its pharmacokinetic profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume